Midaglizole
Description
Historical Context of Imidazoline (B1206853) Compound Investigations
The exploration of compounds containing an imidazoline scaffold has a rich history in medicinal chemistry. researchgate.netnih.gov Imidazolines, which are heterocyclic organic compounds, have been recognized for their wide range of biological activities. researchgate.net The synthesis of drugs containing this structure expanded significantly following the discovery of imidazoline binding sites in 1984. researchgate.netresearchgate.net This led to the investigation of numerous substituted imidazolines for their potential efficacy in treating a variety of conditions, including hypertension, hyperglycemia, and neurodegenerative diseases. researchgate.netresearchgate.net
Initially, many "imidazoline drugs" were primarily understood as agents that act on α-adrenergic receptors. nih.gov However, further research revealed a more complex pharmacology, with actions at specific imidazoline binding sites as well. nih.gov This dual activity has been a key area of investigation in the development of compounds like clonidine (B47849), moxonidine, and rilmenidine (B1679337) for the treatment of hypertension. The imidazoline scaffold has proven to be a versatile structure, leading to the development of agents with a broad spectrum of biological activities, making it a continued focus of drug discovery efforts. nih.gov
Academic Significance and Research Focus of Midaglizole
This compound, with the chemical name 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride (B599025) sesquihydrate, was developed and investigated as a novel, selective α2-adrenoceptor antagonist. nih.govdiabetesjournals.org Its primary academic and research focus was on its potential as an oral hypoglycemic agent for the treatment of type 2 diabetes mellitus. nih.govnih.gov Additionally, significant research was conducted to explore its utility as a therapeutic agent for asthma. nih.gov
The academic interest in this compound stemmed from its specific mechanism of action, which offered a different approach to managing blood glucose levels compared to existing therapies at the time. nih.gov Research on this compound has contributed to the broader understanding of the role of α2-adrenergic receptors in metabolic regulation and respiratory function. Although the development of this compound was ultimately discontinued, the body of research surrounding it remains a valuable part of the scientific literature on imidazoline compounds and α2-adrenergic antagonism.
Structure
2D Structure
3D Structure
Properties
CAS No. |
66529-17-7 |
|---|---|
Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine |
InChI |
InChI=1S/C16H17N3/c1-2-6-13(7-3-1)14(12-16-18-10-11-19-16)15-8-4-5-9-17-15/h1-9,14H,10-12H2,(H,18,19) |
InChI Key |
TYZQFNOLWJGHRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CC(C2=CC=CC=C2)C3=CC=CC=N3 |
Related CAS |
79689-25-1 (di-hydrochloride) 82631-03-6 (di-hydrochloride.sesquihydrate) 79689-25-1 (dihydrochloride salt/solvate) |
Synonyms |
2-(2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl)pyridine dihydrochloride sesquihydrate DG 5128 DG-5128 midaglizole midaglizole dihydrochloride |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Midaglizole
Adrenoceptor Modulation by Midaglizole
This compound's interaction with the adrenergic system is a key aspect of its molecular mechanism, characterized by a notable preference for α2-adrenoceptors over α1-adrenoceptors.
Preferential α2-Adrenoceptor Antagonism
This compound acts as a potent and selective antagonist of α2-adrenoceptors. elifesciences.orgnih.gov This antagonism has been demonstrated in various experimental models. For instance, in pithed rats, intravenously administered this compound reversed the clonidine-induced inhibition of the tachycardic response to cardiac nerve stimulation, a characteristic effect of α2-adrenoceptor blockade. nih.gov Furthermore, it dose-dependently inhibited the pressor responses to the α2-adrenoceptor agonist B-HT 920 to a greater extent than the response to the α1-adrenoceptor agonist methoxamine. nih.gov This selective α2-antagonism is believed to underlie some of its therapeutic effects, such as the stimulation of insulin (B600854) secretion by blocking the inhibitory α2-adrenoceptors on pancreatic β-cells. researchgate.net Studies in conscious dogs have also shown that this compound enhances postprandial gastrointestinal motility, an effect abolished by atropine, suggesting that its α2-adrenergic receptor antagonism removes an inhibitory adrenergic influence on cholinergic neurons.
Comparative Affinity Studies with α1-Adrenoceptors
Binding studies have quantitatively confirmed this compound's selectivity for α2-adrenoceptors. In studies using rat cerebral cortex membranes, this compound inhibited the binding of the α2-agonist [3H]clonidine more effectively than the α1-antagonist [3H]prazosin. nih.gov These experiments revealed that this compound (also referred to as DG-5128) has a 7.4-fold higher affinity for α2-adrenoceptors compared to α1-adrenoceptors. nih.gov The pKi value, a measure of binding affinity, for this compound at the α2-adrenoceptor was determined to be 6.28. nih.govmedchemexpress.cn This preferential binding underscores its classification as a selective α2-adrenoceptor antagonist. nih.gov
| Adrenoceptor Subtype | Binding Affinity (pKi) | Selectivity Ratio (α2 vs α1) | Reference |
| α2-Adrenoceptor | 6.28 | 7.4-fold higher than α1 | nih.govmedchemexpress.cn |
| α1-Adrenoceptor | Lower than α2 | - | nih.govmedchemexpress.cn |
Pancreatic β-Cell Mechanistic Interventions
Beyond its effects on adrenoceptors, this compound directly influences the function of pancreatic β-cells, which are crucial for insulin secretion. This intervention focuses on the modulation of ATP-sensitive potassium (KATP) channels. mdpi.com
ATP-Sensitive Potassium Channel (KATP Channel) Modulation
The insulin-releasing action of this compound is linked to its ability to interact with and inhibit ATP-sensitive potassium (KATP) channels in the pancreatic β-cell membrane. pharmgkb.org These channels are critical regulators of β-cell membrane potential and, consequently, insulin exocytosis. mdpi.com The closure of KATP channels leads to membrane depolarization, the opening of voltage-dependent calcium channels, and subsequent insulin release. pharmgkb.org
Research has shown that this compound's effect on KATP channels is mediated through a direct interaction with the pore-forming Kir6.2 subunit. nih.gov The KATP channel is an octameric complex composed of four Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR) subunits. elifesciences.orgsemanticscholar.orgembopress.org Unlike sulfonylurea drugs that primarily target the SUR1 subunit, imidazoline (B1206853) compounds like this compound have been found to interact directly with the Kir6.2 subunit. nih.gov This direct interaction is significant because the Kir6.2 subunit forms the pore of KATP channels in various tissues, not limited to the pancreas. nih.gov
The direct interaction of this compound with the Kir6.2 subunit results in the inhibition of the outward potassium current through the KATP channel. In cellular models using Xenopus laevis oocytes expressing cloned KATP channels, this compound has been shown to block these currents. nih.gov Specifically, this compound blocked Kir6.2ΔC currents (a constitutively active form of the channel lacking the C-terminus) with a half-maximal inhibitory concentration (IC50) of 3.8 μM. nih.gov This inhibition of the KATP current provides a direct mechanism for its insulin secretagogue effect at the cellular level.
| Channel/Subunit | Effect of this compound | IC50 Value | Cellular Model | Reference |
| Kir6.2ΔC | Blockade of current | 3.8 μM | Xenopus laevis oocytes | nih.gov |
Consequence on Membrane Potential and Intracellular Calcium Dynamics
The interaction of this compound with ATP-sensitive potassium (KATP) channels in pancreatic β-cells is a critical step that initiates a cascade of electrophysiological events culminating in insulin secretion. nih.gov The KATP channel, a complex of the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor 1 (SUR1) subunit, links the cell's metabolic state to its electrical activity. diabetesjournals.org By inhibiting the Kir6.2 subunit, this compound effectively closes these channels. diabetesjournals.orgnih.gov This action mimics the effect of high intracellular ATP levels that occur following glucose metabolism. nih.govmdpi.com
Closure of the KATP channels reduces the outward flow of potassium ions, leading to a depolarization of the β-cell plasma membrane. diabetesjournals.orgmdpi.com This change in membrane potential is a crucial trigger, causing the opening of voltage-dependent L-type Ca²⁺ channels (VDCCs). mdpi.comki.se The opening of these channels facilitates an influx of extracellular calcium ions into the cytoplasm. diabetesjournals.orgmdpi.com The resulting elevation in intracellular free calcium concentration, [Ca²⁺]i, acts as the primary triggering signal for the exocytosis of insulin-containing granules. diabetesjournals.orgnih.gov This depolarization-induced rise in intracellular calcium is directly linked to the insulin-releasing action of this compound, a mechanism suppressed by the KATP channel opener, diazoxide. nih.gov
Influence on Cyclic Adenosine (B11128) Monophosphate (cAMP) Production in Select Cellular Systems
This compound has been observed to modulate the production of cyclic adenosine monophosphate (cAMP), a critical second messenger in various cellular signaling pathways. Research on human mononuclear cells (MNCs) has shown that this compound, while not independently stimulating cAMP production, significantly enhances the cAMP levels induced by other agents. nih.gov
In a study involving MNCs from both healthy individuals and subjects with asthma, this compound at a concentration of 10 µmol/L potentiated the isoproterenol-induced synthesis of cAMP. nih.gov Isoproterenol is a non-selective β-adrenergic agonist that typically stimulates adenylyl cyclase to produce cAMP. The presence of this compound amplified this effect, suggesting an indirect mechanism of action on the cAMP pathway. The percentage increase in cAMP was more pronounced in subjects with asthma (183.8%) compared to normal subjects (140.4%). nih.gov
Furthermore, this compound demonstrated a protective effect against the desensitization of the cAMP response. It was found to prevent the inhibitory effect of platelet-activating factor (PAF) on isoproterenol-induced cAMP production in MNCs. nih.gov This suggests that this compound can help maintain the responsiveness of cells to β-agonist stimulation, which is crucial in certain physiological and pathological conditions.
Table 1: Effect of this compound on Isoproterenol-Induced cAMP Production in Human Mononuclear Cells
| Cellular System | Condition | This compound Concentration | Effect on cAMP Production | Percentage Increase |
|---|---|---|---|---|
| Human Mononuclear Cells | Normal Subjects | 10 µmol/L | Enhanced isoproterenol-induced production | 140.4% |
| Human Mononuclear Cells | Subjects with Asthma | 10 µmol/L | Enhanced isoproterenol-induced production | 183.8% |
Data sourced from a study on the effect of a selective alpha 2-adrenergic receptor antagonist (this compound) on the cyclic 3',5'-adenosine monophosphate production in human mononuclear cells. nih.gov
Modulation of Platelet Aggregation Mechanisms in Preclinical Contexts
This compound's primary mechanism in modulating platelet function is through its action as a selective α2-adrenoceptor antagonist. Human platelets are rich in α2-adrenergic receptors, which, when stimulated by agonists like epinephrine (B1671497), lead to a decrease in intracellular cAMP levels, thereby promoting platelet aggregation. By blocking these receptors, this compound interferes with this pathway and exerts an inhibitory effect on platelet aggregation.
Preclinical studies have demonstrated that this compound can inhibit platelet aggregation induced by various agonists. In vitro experiments have shown that this compound significantly inhibits epinephrine-induced platelet aggregation at concentrations of 9 µM and 90 µM. nih.gov Its inhibitory effects are not limited to epinephrine. This compound has also been shown to suppress platelet aggregation stimulated by adenosine diphosphate (B83284) (ADP) and to delay the onset of collagen-induced aggregation. nih.gov
In studies involving subjects with diabetes, who often exhibit heightened platelet reactivity, this compound has been shown to blunt platelet aggregation. nih.gov Long-term administration of this compound was found to suppress diabetic platelet aggregation induced by ADP and epinephrine. nih.gov Furthermore, in the context of insulin-induced hypoglycemia in patients with Type 2 diabetes, this compound was shown to prevent the associated increase in platelet activation, as measured by plasma β-thromboglobulin levels. capes.gov.brnih.gov This effect is attributed to the blockade of α2-adrenoceptors, which mitigates the pro-aggregatory effects of increased epinephrine during hypoglycemic episodes. capes.gov.br
Table 2: Preclinical Effects of this compound on Platelet Aggregation
| Agonist | Cellular Context | This compound Concentration | Observed Effect |
|---|---|---|---|
| Epinephrine | In vitro (human platelets) | 9 µM and 90 µM | Significant inhibition of platelet aggregation. nih.gov |
| ADP | In vivo (normal controls) | 300 mg (oral) | Significant inhibition of platelet aggregation. nih.gov |
| ADP | In vivo (diabetic subjects, long-term) | Not specified | Suppression of platelet aggregation. nih.gov |
| Epinephrine | In vivo (diabetic subjects, long-term) | Not specified | Suppression of platelet aggregation. nih.gov |
| Collagen | In vitro (diabetic platelets) | 30 µg/ml | Delayed initiation of platelet aggregation. nih.gov |
Data sourced from a study on a new hypoglycemic agent, this compound, blunting diabetic platelet aggregation. nih.gov
Preclinical Pharmacological and Biological Studies of Midaglizole
In Vitro Investigations
Studies utilizing cellular models, such as MIN6 β-cells and isolated rat islets, have provided insights into the insulinotropic effects of imidazoline (B1206853) compounds, including those structurally related to Midaglizole. For instance, LY389382, another imidazoline derivative, has been shown to induce insulin (B600854) secretion in MIN6 cells and rat islets in a glucose-dependent manner. The half-maximal effective concentrations (EC50) for LY389382 were reported as 1.1 µM in MIN6 cells and 0.3 µM in isolated rat islets, demonstrating its ability to stimulate insulin release in a glucose-dependent fashion. wikipedia.org
Table 1: EC50 Values for LY389382 in Insulin Secretion Studies
| Cellular Model | EC50 (µM) | Reference |
| MIN6 cells | 1.1 | wikipedia.org |
| Rat Islets | 0.3 | wikipedia.org |
This compound's mechanism of action involves interaction with ion channels, particularly ATP-sensitive K+ (KATP) channels. Electrophysiological studies have demonstrated that this compound inhibits Kir6.2deltaC currents, a component of the KATP channel, with an IC50 of 3.8 µM. wikipedia.orgfishersci.ca This inhibition of KATP channels in pancreatic B-cells is suggested to be a key mechanism underlying its insulin-releasing action. wikipedia.org KATP channels play a critical role in pancreatic beta-cell function by linking glucose metabolism to electrical activity and subsequent insulin release. fishersci.com
Table 2: IC50 Values for KATP Channel Inhibition by Imidazoline Derivatives
This compound acts as a selective alpha-2 adrenergic receptor antagonist. mims.comnih.govnih.gov While specific quantitative binding affinity (Ki or IC50) values for this compound's direct interaction with alpha-2 adrenergic receptors were not consistently detailed in the available literature, comparative studies have indicated that its alpha-2 adrenergic antagonistic effect is weaker than that of yohimbine (B192690) in conscious sheep. lipidmaps.orgflybase.org Despite this, this compound's action as an alpha-2 adrenergic antagonist contributes to its pharmacological profile. nih.gov
Investigations into the cellular signaling pathways modulated by this compound have shown its influence on cyclic adenosine (B11128) monophosphate (cAMP) production. In human mononuclear cells, this compound at a concentration of 10 µmol/L significantly enhanced isoproterenol-induced cAMP production, although it did not directly increase cAMP production on its own. nih.gov This suggests an indirect modulation of the cAMP pathway, likely through its alpha-2 adrenergic antagonistic activity, as alpha-2 adrenergic receptors can inhibit adenylyl cyclase, the enzyme responsible for cAMP synthesis. nih.gov
While the role of protein kinase C (PKC) and arachidonic acid (AA) pathways in potentiating glucose-dependent insulin secretion has been observed with other imidazoline compounds, such as RX871024 and BL11282, which promote insulin release through PKA- and PKC-dependent protein phosphorylation involving cAMP and diacylglycerol (DAG) as second messengers, direct and detailed findings specifically for this compound's modulation of PKC were not explicitly identified in the provided search results. wikipedia.orgwikipedia.orgmims.comnih.gov
In Vivo Studies in Animal Models
Preclinical in vivo studies have utilized various animal models, particularly streptozotocin (B1681764) (STZ)-induced rodent models, to evaluate the effects of compounds on glucose homeostasis. STZ is a commonly used diabetogenic agent that induces diabetes by causing toxicity to pancreatic insulin-producing β-cells, thereby mimicking aspects of both type 1 and type 2 diabetes in humans, depending on the dosage and experimental conditions. fishersci.calipidmaps.orgnih.govuni.luuni.lu
In one such study, the imidazoline derivative LY389382, related to this compound, was administered to Zucker Diabetic Fatty (ZDF) rats. After 7 days of treatment with LY389382 at a dose of 15 mg/kg twice daily, the blood glucose concentration in ZDF rats was significantly reduced from 22.7 ± 1.7 mM to 16.6 ± 2.3 mM. During the same period, the vehicle-treated group experienced an increase in glucose concentration from 21.7 ± 1.7 mM to 28.9 ± 1.3 mM (P<0.05). Furthermore, LY389382 also inhibited the drop in insulin levels observed in ZDF rats. wikipedia.org This demonstrates the potential of imidazoline compounds to modulate glucose homeostasis in animal models of diabetes.
Table 3: Effect of LY389382 on Blood Glucose in ZDF Rats
| Group | Initial Blood Glucose (mM) | Final Blood Glucose (mM) | Duration of Treatment | Reference |
| LY389382-treated | 22.7 ± 1.7 | 16.6 ± 2.3 | 7 days | wikipedia.org |
| Vehicle-treated | 21.7 ± 1.7 | 28.9 ± 1.3 | 7 days | wikipedia.org |
Metabolic Transformation and Biotransformation Pathways of Midaglizole in Preclinical Models
Identification of Major Metabolites in Animal Excreta
Studies utilizing radiolabeled Midaglizole have been instrumental in identifying its metabolic products in animal excreta.
In dogs, research identified six major metabolites in the urine following administration of 14C-midaglizole. nih.gov The structures of these metabolites were determined using nuclear magnetic resonance (n.m.r.), infrared (i.r.), ultraviolet (u.v.), and mass spectrometry, and were confirmed by comparing them with synthesized authentic samples. nih.gov
In rats, the metabolic profile differs significantly. Following a single oral dose, approximately 63% of the dose was found in the urine and 41% in the feces over 72 hours. nih.gov The primary radioactive substance in rat urine was unchanged this compound, accounting for 38.1% of the administered dose. nih.gov In the feces, two main compounds were identified: unchanged this compound (14.1% of the dose) and a new metabolite designated M-VII, which accounted for 17.2% of the dose. nih.gov M-VII was identified as 2-[2-(4,5-dihydro-1H-imidazole-2-yl)-1-(4-hydroxyphenyl)ethyl]pyridine. nih.gov
Furthermore, studies in bile-duct cannulated rats showed that about 53% of the dose was excreted in the bile, primarily as four new glucuronide conjugates: M-XI, M-XII, M-XIII, and M-XIV. nih.gov
| Metabolite ID | Chemical Name/Description | Species Identified In | Notes |
|---|---|---|---|
| M-I | Imidazole (B134444) Analogue | Dog | Active metabolite with hypoglycaemic activity. nih.gov |
| M-II | 2-[2-phenyl-2-(2-pyridyl)]ethyl-4,5-imidazolinedione | Dog | - |
| M-III | Amidine Analogue | Dog | Active metabolite with hypoglycaemic activity. nih.gov |
| M-IV | Metabolite from hydrolysis of M-III | Dog | - |
| M-V | 3-phenyl-3-(2-pyridyl)propioimidoylaminoacetic acid | Dog | Formed via ring-opening of the imidazoline (B1206853) ring. |
| M-VI | 3-phenyl-3-(2-pyridyl)propionylaminoacetamide | Dog | Formed via ring-opening of the imidazoline ring. |
| M-VII | 2-[2-(4,5-dihydro-1H-imidazole-2-yl)-1-(4-hydroxyphenyl)ethyl]pyridine | Rat | Major metabolite found in feces. nih.gov |
| M-XI | 2-[2-(4,5-dihydro-1H-imidazole-2-yl)-1-(4-hydroxyphenyl)-ethyl]pyridine O-glucuronide | Rat | Biliary metabolite. nih.gov |
| M-XII | 2-[2-(4-hydroxyphenyl)-2-(2-pyridyl)]ethyl-2-imidazole O-glucuronide | Rat | Biliary metabolite. nih.gov |
| M-XIII | 3-(4-hydroxyphenyl)-3-(2-pyridyl)propioimidamide O-glucuronide | Rat | Biliary metabolite. nih.gov |
| M-XIV | 2-[2-(4,5-dihydro-1H-imidazole-2-yl)-1-(4-hydroxy-3-methoxyphenyl)ethyl]pyridine O-glucuronide | Rat | Biliary metabolite. nih.gov |
Elucidation of Specific Biotransformation Reactions
The structural modifications of this compound occur primarily at the imidazoline ring and the phenyl ring, with the predominant pathway being species-dependent.
In dogs, the principal metabolic pathway involves the oxidation of the imidazoline ring, which is followed by the opening of this ring structure. nih.gov This biotransformation is a major route for this compound in this species. The process is proposed to begin with hydroxylation on the imidazoline ring, which can then lead to various downstream metabolites through subsequent oxidation and cleavage of the ring.
Within the metabolic cascade observed in dogs, two of the identified metabolites, M-I and M-III, were found to possess hypoglycaemic activity. nih.gov
Imidazole Analogue (M-I): This metabolite is formed through the aromatization of the imidazoline ring into an imidazole ring. This conversion happens via a proposed intermediate that undergoes dehydration.
Amidine Analogue (M-III): This active metabolite is formed following the oxidation and subsequent ring-opening of an intermediate derived from the initial imidazoline ring oxidation.
Comparative Metabolic Fate across Different Animal Species
Significant species differences exist in the metabolic fate of this compound, particularly when comparing dogs and rats.
In dogs , as noted, the primary metabolic events are oxidation and subsequent ring-opening of the imidazoline moiety. nih.gov This indicates that the imidazoline structure is the main site of chemical attack.
Conversely, in rats , the metabolic pathway is markedly different. The main biotransformation route involves the hydroxylation of the phenyl ring at the para-position, which is then followed by glucuronidation. nih.gov This occurs with or without additional biotransformation of the imidazoline ring. nih.gov A significant portion of the drug is excreted unchanged in the urine of rats, which contrasts with the extensive metabolism seen in dogs. nih.govnih.gov The major fecal metabolite in rats, M-VII, is a product of this phenyl hydroxylation, a transformation not reported as primary in dogs. nih.gov
While detailed metabolic studies on this compound in monkeys are not as prevalent in the cited literature, it is a common practice in preclinical development to use non-rodent species like dogs and monkeys to understand a drug's metabolic profile before human trials. nih.govfda.gov The pronounced differences observed between rats and dogs underscore the importance of evaluating a drug's metabolism in multiple species to understand potential metabolic pathways in humans. nih.govfda.gov
Chemical Synthesis and Structure Activity Relationship Sar Research of Midaglizole and Its Derivatives
Methodologies for Chemical Synthesis of the Imidazoline (B1206853) Moiety
The 2-substituted imidazoline ring is the central pharmacophore of Midaglizole. Its synthesis has been accomplished through various chemical methodologies. The traditional and most common approach involves the condensation of a 1,2-diamine, such as ethylenediamine (B42938), with a suitable condensation partner like a nitrile, carboxylic acid, ester, or aldehyde. semanticscholar.orgmdpi.com
Several synthetic routes have been developed to improve yield, reduce reaction times, and employ milder conditions:
From Nitriles: The reaction of nitriles with ethylenediamine is a well-established method for preparing 2-substituted imidazolines. semanticscholar.org The use of carbon disulfide as a solvent and catalyst has been reported, and microwave-assisted synthesis has been shown to significantly increase product yields and shorten reaction times. semanticscholar.orgresearchgate.net This microwave irradiation technique is considered a cleaner and more efficient alternative to conventional heating. semanticscholar.org
From Aldehydes: 2-imidazolines can be synthesized from aldehydes and ethylenediamine using reagents like N-bromosuccinimide (NBS). semanticscholar.org
From Carboxylic Acids and Esters: Direct condensation with ethylenediamine can also yield the imidazoline ring. semanticscholar.org For instance, some methods describe the use of an excess of an aluminum organic reagent to facilitate the ring closure from an ester, avoiding the formation of open-chain amide byproducts. acs.org
Palladium-Catalyzed Multicomponent Synthesis: A more recent methodology involves the palladium-catalyzed coupling of imines, acid chlorides, and carbon monoxide. mdpi.com This reaction forms an imidazolinium carboxylate intermediate, which then undergoes decarboxylation to yield the trans-disubstituted imidazoline. mdpi.com
In Situ Generation of Chloro-imidazolines: Another efficient method involves the in-situ generation of 2-chloro-2-imidazoline from imidazolidin-2-one activated by dimethyl chlorophosphate. tandfonline.com This reactive intermediate can then be coupled with various amines to produce N-substituted-2-imidazolines in good to excellent yields, avoiding the use of hazardous reagents like chlorine gas. tandfonline.com
Table 1: Comparison of Synthetic Methods for the Imidazoline Moiety
| Starting Material | Key Reagents/Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Nitriles | Ethylenediamine, Carbon Disulfide, Microwave Irradiation | High yield, short reaction time, clean product | Mechanism not fully clear | semanticscholar.orgresearchgate.net |
| Aldehydes | Ethylenediamine, NBS | Established method | Use of NBS | semanticscholar.org |
| Imines & Acid Chlorides | Palladium catalyst, Carbon Monoxide | Multicomponent, builds complexity | Use of transition metal catalyst | mdpi.com |
| Imidazolidin-2-one | Dimethyl chlorophosphate, Amine | Avoids hazardous reagents, good yields | Multi-step in situ process | tandfonline.com |
| Esters | Ethylenediamine, Aluminum organic reagent | Good for specific substrates | Requires excess organometallic reagent | acs.org |
Systematic Structural Modification Strategies for Research Purposes
To investigate the structure-activity relationships of imidazoline derivatives like this compound, systematic structural modifications are employed. These studies aim to understand the influence of different parts of the molecule on its biological activity. Research on related compounds has established several key areas for modification:
Substitution on the Piperazine (B1678402) Ring: In related series, the substitution on both nitrogen atoms of a piperazine scaffold was optimized using various alkyl (branched or unbranched) and benzyl (B1604629) groups to enhance activity.
Modification of the Imidazoline Ring: The imidazoline ring itself can be modified, for example, by substitution with a methyl group. nih.gov However, studies have frequently shown that replacing the imidazoline ring with other isosteric heterocycles leads to a complete loss of activity, highlighting its critical role. nih.gov
Varying the Linker: The distance between the core heterocyclic rings, such as the imidazoline and piperazine skeletons, has been studied to determine its importance for biological effect.
Substitution on Aromatic Moieties: For compounds containing aromatic rings, modifications with electron-withdrawing or electron-donating groups are a common strategy. In studies of related benzimidazoles, substitutions at the N1, C2, C5, and C6 positions were found to significantly influence anti-inflammatory activity. mdpi.com
These strategies allow researchers to probe the steric, electronic, and hydrophobic requirements of the target receptor or enzyme, guiding the design of more potent and selective compounds. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.org These computational tools are integral to modern drug discovery, allowing for the prediction of activity for novel compounds and providing insights into the molecular properties that govern efficacy. spu.edu.sy For imidazoline and imidazole (B134444) derivatives, QSAR and molecular modeling have been widely applied. rjptonline.orgekb.egnih.gov
Computational chemistry uses computer simulations to predict molecular properties and interactions, thereby accelerating the drug discovery process. researchgate.net Techniques like Density Functional Theory (DFT) are used to optimize the geometry of molecules and calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. ekb.egplos.org These parameters help in understanding the stability and reactivity of the designed ligands. ekb.eg Molecular graphics provide a visual representation of the molecules and their interactions with biological targets, which is essential for structure-based drug design. bioascent.com This approach allows for the identification of promising hits from virtual libraries and helps in optimizing their binding affinity and selectivity. researchgate.net
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. researchgate.net Pharmacophore models are developed by analyzing the common features of a set of active molecules. nih.gov For imidazoline derivatives, these models help identify key functional groups and their spatial arrangement necessary for activity. researchgate.net
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by creating a 3D grid around the aligned molecules. jmaterenvironsci.comnih.gov These models calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, and the resulting contour maps visualize regions where modifications would enhance or decrease activity. jmaterenvironsci.comrsc.org For example, a CoMSIA model might reveal that bulky, electronegative groups are favored in one region of the molecule, while hydrogen bond donors are preferred in another. nih.gov These models are validated statistically to ensure their predictive power. nih.govrsc.org
Table 2: Key Parameters in 3D-QSAR Models
| Parameter | Description | Significance in Ligand Design | Reference |
|---|---|---|---|
| q² (or r²cv) | Cross-validated correlation coefficient. Measures the internal predictive ability of the model. | A value > 0.5 is generally considered significant, indicating a predictive model. | nih.gov |
| r²ncv | Non-cross-validated correlation coefficient. Measures the goodness of fit for the training set. | Indicates how well the model fits the data it was built from. | nih.gov |
| r²pred | Predictive correlation coefficient for an external test set. | Measures the ability of the model to predict the activity of new, untested compounds. | nih.govrsc.org |
| Field Contributions | The percentage contribution of steric, electrostatic, hydrophobic, etc., fields to the model. | Informs which physicochemical properties are most important for biological activity. | jmaterenvironsci.comnih.gov |
Virtual Docking and Conformational Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.org It is widely used to screen large virtual libraries for potential hits and to understand the binding mode of active compounds. nih.gov The process involves placing the ligand in the binding site of the target protein and calculating a "docking score," which estimates the binding affinity. plos.orgnih.gov
Conformational analysis is performed to identify the low-energy, biologically relevant shapes (conformations) of a flexible molecule like this compound. The results of docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and amino acid residues in the active site. rsc.org For instance, docking studies on N-unsubstituted imidazoles have shown that the unsubstituted nitrogen atom coordinates with the heme molecule of the target receptor. nih.gov This information is crucial for rational drug design, as it allows chemists to modify the ligand to improve these interactions and, consequently, its potency and selectivity. rsc.org
Elucidation of Essential Pharmacophoric Requirements for Biological Activity (e.g., Unsubstituted Imidazoline Ring)
Through extensive SAR studies, key pharmacophoric features essential for the biological activity of this compound and related compounds have been identified. One of the most critical requirements is the presence of an unsubstituted imidazoline ring.
Research has consistently demonstrated that modifications to this ring or its replacement with isosteric heterocycles, such as imidazole or other ring systems, result in a significant or complete loss of antihyperglycemic activity. nih.gov This finding strongly suggests that the 4,5-dihydro-1H-imidazol-2-yl moiety is a crucial pharmacophore. The basicity of the imidazoline ring, which is typically the first site of protonation at physiological pH, is also considered an important factor for interaction with its biological target(s). acs.org While substitutions on other parts of the molecule can modulate potency and selectivity, the integrity of the unsubstituted imidazoline ring appears to be indispensable for the desired biological effect. nih.gov
Advanced Research Methodologies and Analytical Techniques for Midaglizole Studies
Spectroscopic and Chromatographic Techniques for Compound and Metabolite Characterization
The precise identification and structural elucidation of Midaglizole and its various metabolites are accomplished through a combination of powerful spectroscopic and chromatographic methods. tandfonline.comnih.govtandfonline.com These techniques provide detailed information on molecular structure, functional groups, and molecular weight, which are critical for understanding the biotransformation of the drug.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural analysis of this compound and its metabolites. tandfonline.comnih.govnih.gov Proton NMR (¹H NMR) spectra provide definitive evidence for structural modifications that occur during metabolism. For the parent this compound molecule, a characteristic singlet signal is observed at approximately 3.4 ppm, which corresponds to the four protons of the imidazoline (B1206853) ring. tandfonline.com The alteration or disappearance of this specific signal in the NMR spectra of its metabolites is a clear indicator that the imidazoline ring has undergone biotransformation. tandfonline.com
For instance, in the study of a metabolite where the imidazoline ring is aromatized to an imidazole (B134444) ring (Metabolite M-I), this diagnostic singlet at 3.4 ppm vanishes. In its place, a new singlet corresponding to the imidazole protons appears at 6.9 ppm. tandfonline.com In another metabolite (Metabolite M-V), where the imidazoline ring undergoes oxidative ring-opening to form a carboxyl analogue, the 4H singlet also disappears and is replaced by a new 2H singlet at 3.7 ppm, which is assignable to the N-CH₂-CO moiety. tandfonline.com
Table 1: Key ¹H NMR Spectral Data for this compound and its Metabolites
| Compound/Metabolite | Key Proton Signal (ppm) | Assignment | Structural Implication |
|---|---|---|---|
| This compound | 3.4 (singlet, 4H) | Imidazoline ring protons | Intact imidazoline ring |
| Metabolite M-I | 6.9 (singlet, 2H) | Imidazole ring protons | Aromatization of imidazoline ring |
Data sourced from studies on this compound metabolism. tandfonline.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to identify functional groups and conjugated systems within this compound and its derivatives. tandfonline.comnih.govtandfonline.com IR spectroscopy is particularly useful for detecting changes in functional groups. For example, the analysis of metabolite M-V revealed an additional absorption band at 1600 cm⁻¹, which is characteristic of a carboxyl group, confirming the oxidative ring-opening of the imidazoline ring. tandfonline.com The parent compound, this compound, exhibits a characteristic IR absorption at 1600 cm⁻¹. tandfonline.com
UV-Vis spectroscopy, which measures the absorption of light in the ultraviolet and visible regions, is used to characterize the chromophores within the molecules. wikipedia.orgtechnologynetworks.comresearchgate.net this compound itself has a maximum UV absorption (λmax) at 262 nm. tandfonline.com The structures of metabolites are often confirmed by comparing their UV, IR, NMR, and mass spectra with those of synthesized authentic samples. tandfonline.comnih.govtandfonline.com
Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and its metabolites. tandfonline.comnih.govnih.gov It provides crucial information for identifying metabolic products by detecting the mass-to-charge ratio (m/z) of the parent molecule and its fragments. For this compound, the mass spectrum shows a molecular ion (M⁺) at m/z 251. tandfonline.com
In metabolic studies, MS can quickly establish the nature of the metabolic transformation. For example, a metabolite (M-V) showed a protonated molecular ion at m/z 284, indicating the addition of two oxygen atoms to the parent molecule. tandfonline.com Another metabolite (M-I) showed a molecular ion at m/z 249, consistent with the loss of two hydrogen atoms during the aromatization of the imidazoline ring. tandfonline.com High-resolution mass spectrometry can provide the exact molecular formula, such as for a metabolite with a calculated M⁺ of C₁₆H₁₇N₃O₂ at 297.1474, which was found to be 297.1454. tandfonline.com Diagnostic fragment ions, such as those at m/z 167 and 180, are indicative of the unaltered 2-(2-pyridyl)-2-phenylethyl moiety in many of the metabolites. tandfonline.com
Table 2: Mass Spectrometry Data for this compound and Selected Metabolites
| Compound/Metabolite | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Indicated Metabolic Change |
|---|---|---|---|
| This compound | 251 (M⁺) | 167, 180 | Parent Compound |
| Metabolite M-I | 249 (M⁺) | 167, 180 | Loss of 2 hydrogen atoms (Aromatization) |
| Metabolite M-V | 284 ([M+H]⁺) | - | Addition of 2 oxygen atoms |
Data compiled from metabolic studies of this compound. tandfonline.com
Chromatographic techniques are essential for the isolation and purification of this compound and its metabolites from complex biological matrices, such as urine. tandfonline.comjournalagent.comnih.gov These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. journalagent.comnih.gov
In the study of this compound metabolism in dogs, a combination of different column chromatography methods was used to isolate six major metabolites from urine. tandfonline.comnih.gov The techniques employed included:
Cation-exchange chromatography: This method separates molecules based on their net positive charge.
Adsorption chromatography: This technique separates compounds based on their affinity for the surface of a solid stationary phase.
Gel-filtration chromatography: Also known as size-exclusion chromatography, this method separates molecules based on their size. nih.gov
Following column chromatography, the purity of each isolated metabolite was confirmed using Thin-Layer Chromatography (TLC) , where each compound exhibited a single spot. tandfonline.comnih.gov These separation techniques are critical preliminary steps before the structural elucidation of the metabolites by spectroscopic methods. journalagent.comnih.gov
In Vitro Assay Development and Optimization for Biological Screening
In vitro assays are crucial for the initial screening of the biological activity of a parent compound and its metabolites. pharmaron.comdatabiotech.co.ilcriver.com These assays, conducted outside of a living organism, provide a controlled environment to study specific biological processes. pharmaron.comdatabiotech.co.il For this compound, in vitro assays were developed to assess the pharmacological effects of its identified metabolites. tandfonline.com
Development of Animal Models for Specific Mechanistic Investigations
Animal models are indispensable for investigating the metabolism, pharmacokinetics, and mechanisms of action of a drug in a whole-organism system before human clinical trials. nih.govfrontiersin.orgnih.gov The choice of an appropriate animal model is critical for obtaining data that can be translated to human physiology. nih.govamegroups.org
For this compound, several animal models have been utilized for mechanistic investigations:
Dog Model: Beagle dogs were used to study the metabolic pathways of this compound. tandfonline.comnih.gov Urine collected from dogs administered ¹⁴C-labeled this compound allowed for the isolation and identification of six major urinary metabolites. tandfonline.comnih.govtandfonline.com These studies revealed that in dogs, the primary metabolic routes involve oxidation on the imidazoline ring followed by ring-opening. tandfonline.comtandfonline.com
Rat Model: The metabolic fate of this compound was also studied in rats. nih.govacs.org These studies investigated the excretion of the drug and its metabolites in both urine and feces. nih.gov Furthermore, bile-duct cannulated rats were used to specifically investigate biliary excretion and enterohepatic recycling of the drug and its metabolites. nih.gov This model was crucial in identifying new metabolites, such as glucuronide conjugates, that are excreted in the bile. nih.gov
Application of Isotopic Labeling in Metabolic Studies (e.g., 14C-Midaglizole)
Isotopic labeling is a powerful technique employed in drug metabolism studies to trace the fate of a drug candidate within a biological system. wikipedia.org This methodology involves replacing one or more atoms of the compound with their isotope, which can be either a stable or radioactive nuclide. For this compound, the use of Carbon-14 (¹⁴C), a radionuclide, has been instrumental in elucidating its metabolic pathways. The labeled compound, ¹⁴C-Midaglizole, allows researchers to track the distribution, biotransformation, and excretion of the drug and its metabolites with high sensitivity and specificity. nih.gov
The primary advantage of using ¹⁴C-Midaglizole is the ability to conduct mass balance studies and identify metabolites in various biological matrices, such as urine, feces, and bile. bioivt.com By monitoring the radioactivity, researchers can quantify the extent of absorption and the routes of elimination. Furthermore, the radioactive tag facilitates the isolation and subsequent structural elucidation of metabolites, even those present at very low concentrations.
Detailed Research Findings
Studies utilizing ¹⁴C-Midaglizole have been crucial in characterizing its metabolic profile in preclinical species, such as rats and dogs. These investigations have revealed that this compound undergoes extensive metabolism primarily through two major pathways: oxidation of the imidazoline ring and hydroxylation of the phenyl ring. nih.govnih.gov
In a study conducted in dogs, the administration of ¹⁴C-Midaglizole led to the identification of six major metabolites in the urine. nih.gov The principal metabolic routes were determined to be the oxidation of the imidazoline ring, which could be followed by a ring-opening reaction. nih.gov
In rats, the metabolic fate of ¹⁴C-Midaglizole was investigated after oral administration. The study showed that within 72 hours, approximately 63% of the administered radioactivity was excreted in the urine and 41% in the feces. nih.gov Unchanged this compound was the most abundant radioactive compound found in the urine. nih.gov In the feces, unchanged this compound and a hydroxylated metabolite, M-VII, were the major radioactive components. nih.gov Biliary excretion was also found to be a significant route of elimination, with subsequent enterohepatic recycling. nih.gov The primary metabolic pathway in rats was identified as para-hydroxylation of the phenyl ring, followed by glucuronidation, sometimes in combination with biotransformation of the imidazoline ring. nih.gov
The structural identification of these metabolites was accomplished using a combination of advanced analytical techniques. Following the isolation of the radioactive metabolites, their structures were elucidated using nuclear magnetic resonance (n.m.r.), mass spectrometry (MS), infrared (i.r.), and ultraviolet (u.v.) spectrometry. nih.gov The identities of the metabolites were then confirmed through comparison with synthesized authentic samples. nih.gov
The table below summarizes the key findings from a metabolic study of ¹⁴C-Midaglizole in rats.
| Parameter | Finding |
| Test System | Rats |
| Labeled Compound | ¹⁴C-Midaglizole |
| Excretion Profile (72h) | Urine: 63% of doseFeces: 41% of dose |
| Major Urinary Component | Unchanged this compound (38.1% of dose) |
| Major Fecal Components | M-VII (17.2% of dose)Unchanged this compound (14.1% of dose) |
| Primary Metabolic Pathways | Phenyl ring para-hydroxylation followed by glucuronidationBiotransformation of the imidazoline ring |
| Identified Biliary Metabolites | M-XI, M-XII, M-XIII, M-XIV (Glucuronides) |
| Data derived from a study on the metabolic fate of this compound in rats. nih.gov |
These detailed metabolic maps, made possible by the application of ¹⁴C-labeling, are fundamental for understanding the disposition of this compound and for identifying any potentially active or reactive metabolites.
Theoretical Frameworks and Concepts in Midaglizole Research
Imidazoline (B1206853) Receptor Subtypes and their Functional Implications in Research Models
Imidazoline receptors (IRs) are a class of proteins that have been a significant focus of pharmacological research since their identification. patsnap.com They are categorized into three primary subtypes: I1, I2, and I3, each with distinct tissue distributions and functions. patsnap.compatsnap.com
The I1 imidazoline receptor is primarily associated with the regulation of blood pressure. patsnap.compatsnap.com It is found in the central nervous system, particularly in the brainstem, as well as in peripheral tissues like the renal epithelium and pancreatic islets. patsnap.comwikipedia.org Activation of I1 receptors is involved in inhibiting the sympathetic nervous system, which leads to a reduction in blood pressure. wikipedia.org Research in animal models suggests that the antihypertensive effects of imidazoline compounds like clonidine (B47849) are largely mediated through the I1 receptor. wikipedia.org
The I2 imidazoline receptor is widely distributed in the brain, particularly in glial cells, and is also found in other tissues. patsnap.comresearchgate.net Its functions are still being fully elucidated but are linked to pain modulation, neuroprotection, and the regulation of monoamine oxidase. patsnap.compatsnap.com I2 receptor ligands have shown potential in preclinical models for providing analgesic effects and protecting brain cells from damage in conditions like stroke and neurodegenerative diseases. patsnap.compatsnap.comub.edu
The I3 imidazoline receptor is primarily associated with the regulation of insulin (B600854) secretion from pancreatic beta cells. patsnap.comwikipedia.org It is suggested that this receptor subtype may be linked to ATP-sensitive K+ (KATP) channels, which play a crucial role in insulin release. wikipedia.org The existence of the I3 receptor was proposed based on functional studies showing that certain imidazoline compounds could regulate insulin secretion through a mechanism distinct from I1 and I2 receptors.
Table 1: Imidazoline Receptor Subtypes and Their Characteristics
| Receptor Subtype | Primary Location(s) | Key Functional Implications in Research Models |
|---|---|---|
| I1 | Central Nervous System (brainstem), Renal Epithelium, Pancreatic Islets patsnap.comwikipedia.org | Regulation of blood pressure, Inhibition of sympathetic nervous system patsnap.comwikipedia.org |
| I2 | Brain (glial cells), Adrenal Gland, Fat and Muscle Tissues patsnap.comresearchgate.net | Pain modulation, Neuroprotection, Regulation of monoamine oxidase patsnap.compatsnap.com |
| I3 | Pancreatic Beta Cells patsnap.comwikipedia.org | Regulation of insulin secretion patsnap.comwikipedia.org |
Interplay Between Adrenergic System Modulation and Metabolic Regulation in Preclinical Contexts
The adrenergic system, through its α- and β-receptors, plays a critical role in regulating various physiological processes, including metabolism. mdpi.comfrontiersin.org Adrenergic receptors are G-protein coupled receptors that respond to the catecholamines norepinephrine (B1679862) and epinephrine (B1671497). frontiersin.org The interaction between the adrenergic system and metabolic regulation is complex, with different receptor subtypes often having opposing effects.
In preclinical studies, the interplay between imidazoline receptor activation and adrenergic receptor modulation is a key area of investigation, especially for compounds like midaglizole which exhibit affinity for both. researchgate.netnih.gov It is well-established that many I1 receptor agonists also have activity at α2-adrenoceptors. nih.gov
Research using rat models of metabolic syndrome has aimed to distinguish the effects mediated by I1-imidazoline receptors from those mediated by α2-adrenergic receptors. researchgate.net For instance, second-generation antihypertensive agents like rilmenidine (B1679337) and moxonidine, which have affinity for both receptor types, have been observed to have mixed effects on glucose and lipid metabolism. researchgate.net Studies have shown that the acute effects of these drugs on glucose tolerance, such as raising glucose and lowering insulin, are mediated by α2-adrenergic receptors. researchgate.net In contrast, the beneficial long-term effects on glucose tolerance and the lowering of glucagon, triglycerides, and cholesterol appear to be mediated by I1-imidazoline receptors. researchgate.net This suggests that while α2-adrenergic receptor activation might lead to an acute impairment of glucose tolerance, I1-imidazoline receptor activation may contribute to sustained improvements in metabolic parameters. researchgate.net
The α1-adrenergic receptors also play a role in metabolic regulation. mdpi.comfrontiersin.org Specifically, the α1A-AR subtype has been shown to increase glucose uptake in cardiac myocytes, which could be beneficial in conditions of cardiac stress. mdpi.com Both α1A- and α1B-AR subtypes mediate glucose uptake in adipose tissue and skeletal muscle. frontiersin.org This highlights the intricate and tissue-specific nature of adrenergic control over glucose metabolism.
Signal Transduction Pathways in Cellular Responses to this compound Analogs
The cellular responses to this compound and its analogs are mediated through complex signal transduction pathways initiated by their interaction with cell surface receptors, primarily imidazoline and adrenergic receptors. researchgate.netmedchemexpress.com
Imidazoline Receptor Signaling:
Activation of I1-imidazoline receptors triggers a distinct signaling cascade that is not coupled to the conventional pathways associated with many G-protein coupled receptors, such as the rapid activation of adenylyl or guanylyl cyclases or inositol (B14025) phospholipid hydrolysis. nih.govresearchgate.net Instead, I1 receptor activation leads to the hydrolysis of phosphatidylcholine, resulting in the generation of second messengers like diacylglycerol (DAG) and arachidonic acid. medchemexpress.comnih.gov This pathway shares similarities with the signaling of some cytokine receptors. nih.gov Furthermore, I1 receptor signaling has been shown to inhibit the Na+/H+ exchanger and can be negatively linked to the cAMP pathway through a pertussis toxin-insensitive mechanism. nih.gov
Adrenergic Receptor Signaling:
The signal transduction pathways for adrenergic receptors are well-characterized. α1-Adrenergic receptors typically couple to Gq/11 G-proteins, leading to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and DAG. frontiersin.org IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). frontiersin.org
α2-Adrenergic receptors , on the other hand, are coupled to Gi/o G-proteins. nih.gov Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.com
Integration and Cellular Response:
The mitogen-activated protein (MAP) kinase pathway is another crucial signaling route that can be influenced by these receptors. nih.govkhanacademy.org For instance, the activation of growth factor receptors can lead to a cascade involving Ras, Raf, MEK, and ERK, ultimately affecting gene transcription and cell growth. khanacademy.org Some studies suggest that I1-imidazoline receptor activation may lead to the activation of the ERK pathway.
Table 2: Key Signal Transduction Pathways
| Receptor/Pathway | Primary Second Messenger(s)/Effectors | Downstream Effect |
|---|---|---|
| I1-Imidazoline Receptor | Diacylglycerol (DAG), Arachidonic Acid medchemexpress.comnih.gov | Activation of downstream kinases, Inhibition of Na+/H+ exchange nih.gov |
| α1-Adrenergic Receptor | Inositol Triphosphate (IP3), Diacylglycerol (DAG) frontiersin.org | Release of intracellular Ca2+, Activation of Protein Kinase C (PKC) frontiersin.org |
| α2-Adrenergic Receptor | Decreased cyclic AMP (cAMP) mdpi.com | Inhibition of adenylyl cyclase mdpi.com |
| MAPK/ERK Pathway | Ras, Raf, MEK, ERK khanacademy.org | Regulation of gene transcription, cell growth, and division khanacademy.org |
Concepts of Triggering and Amplifying Signals in Secretory Processes
The secretion of insulin from pancreatic β-cells is a sophisticated process regulated by two distinct but interconnected pathways: a "triggering" pathway and an "amplifying" pathway. nih.govresearchgate.netdiabetesjournals.org
The triggering pathway is initiated by the metabolism of glucose within the β-cell. researchgate.netdiabetesjournals.org This leads to an increase in the ATP-to-ADP ratio, which causes the closure of ATP-sensitive potassium (KATP) channels in the cell membrane. researchgate.netdiabetesjournals.org The closure of these channels leads to membrane depolarization, the opening of voltage-gated calcium channels, and an influx of calcium ions (Ca2+). researchgate.netdiabetesjournals.org This rise in intracellular Ca2+ is the direct trigger for the exocytosis of insulin-containing granules. researchgate.netnih.gov
The amplifying pathway , also known as the KATP-independent pathway, enhances the efficiency of the Ca2+ signal, leading to a greater amount of insulin secreted for a given level of Ca2+ influx. nih.govnih.gov This pathway is also dependent on glucose metabolism but acts downstream of the initial Ca2+ trigger. nih.govresearchgate.net It essentially increases the sensitivity of the secretory machinery to Ca2+. nih.govresearchgate.net The amplifying pathway is crucial for the sustained, second-phase of insulin secretion. mdpi.com
There is a clear hierarchy between these two pathways. The amplifying pathway remains functionally silent until the triggering pathway has been activated and has raised intracellular Ca2+. nih.govresearchgate.netdiabetesjournals.org This ensures that insulin is not secreted inappropriately at low glucose concentrations. nih.govdiabetesjournals.org
Compounds like this compound are thought to influence these secretory processes. diabetesjournals.orggoogleapis.com While some imidazoline compounds primarily act on the triggering pathway by inhibiting KATP channels, others may also or exclusively act on the amplifying pathway. diabetesjournals.org The ability to modulate the amplifying pathway is a significant area of interest for therapeutic development, as it could optimize the insulin secretory response to glucose without overriding the primary glucose-sensing and triggering mechanism. researchgate.netdiabetesjournals.org
Midaglizole As a Tool Compound in Basic Biomedical Research
Use as a Pharmacological Probe for Ion Channel Function
Midaglizole has been instrumental as a pharmacological probe, particularly in the study of ATP-sensitive potassium (K(ATP)) channels. nih.gov These channels are crucial in linking the metabolic state of a cell to its electrical activity. nih.gov Research has shown that this compound, like many imidazoline (B1206853) compounds, inhibits K(ATP) channels. nih.govox.ac.uk
Investigations using cloned K(ATP) channels expressed in Xenopus laevis oocytes have provided specific details on this compound's mechanism of action. nih.govox.ac.uk These studies examined the compound's interaction with the two subunits that form the channel: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor (SUR) subunit. nih.govox.ac.uk The research demonstrated that this compound blocks the Kir6.2 subunit of the K(ATP) channel directly. nih.govox.ac.uk This is a significant finding because the Kir6.2 subunit is a common component of K(ATP) channels in various tissues, not just the pancreas. nih.govox.ac.uk
The inhibitory concentration (IC50) of this compound on Kir6.2ΔC currents (a truncated form of the Kir6.2 subunit expressed without the SUR1 subunit) was determined to be 3.8 μM. nih.govox.ac.uk This characteristic allows researchers to use this compound to probe the function and pharmacology of ion channels that contain the Kir6.2 subunit. elifesciences.orgukaachen.de However, because it targets the widely expressed Kir6.2 subunit, this compound is considered unlikely to be specific for β-cells, a factor that is critical in its application for studying different tissue types. nih.govox.ac.uk
| Compound | Target | Effect | IC50 (μM) | Reference |
|---|---|---|---|---|
| This compound | Kir6.2ΔC | Blockade | 3.8 | nih.govox.ac.uk |
Application in Studying Imidazoline Receptor Biology
The imidazoline structure of this compound has made it relevant in the study of imidazoline receptors, a class of receptors distinct from adrenergic receptors. nih.govpatsnap.com There are three main subtypes of imidazoline receptors: I1, I2, and I3, each with distinct physiological roles. nih.govwikipedia.org The I1 receptor is involved in the central regulation of blood pressure, the I2 receptor is associated with various neurological functions, and the I3 receptor is implicated in the regulation of insulin (B600854) secretion. nih.govwikipedia.org
This compound, as an imidazoline derivative, has been used in research contexts that explore the function of these receptors. researchgate.netacs.org While initially recognized for its α2-antagonistic properties, further studies into the insulin-secreting potency of some imidazoline derivatives showed that this effect was not always correlated with their α2-antagonism, suggesting the involvement of other targets like imidazoline receptors. acs.org Specifically, the I3 receptor has been proposed to regulate insulin secretion from pancreatic beta cells, making it a key area of investigation for imidazoline compounds. wikipedia.orgcore.ac.uk Research suggests that I3 receptors may represent a binding site at the Kir6.2-subtype of ATP-sensitive potassium channels in pancreatic β-cells. nih.gov The ability of imidazoline compounds to potentially interact with these sites makes them useful tools for dissecting these signaling pathways. ki.se
Utility in Investigating Pancreatic β-Cell Physiology
This compound is utilized in research investigating the complex physiology of pancreatic β-cells, the primary function of which is to synthesize and secrete insulin to regulate blood glucose. mednexus.orgwikipedia.org The secretion of insulin is tightly controlled by a process known as stimulus-secretion coupling, where the cell's electrical activity is modulated by glucose metabolism. nih.gov A key event in this process is the closure of K(ATP) channels, which leads to membrane depolarization and subsequent insulin release. nih.govpharmgkb.org
Given that this compound blocks K(ATP) channels, it serves as a useful compound for studying these mechanisms. nih.govox.ac.uk By inhibiting the Kir6.2 subunit, this compound can induce channel closure, mimicking the effect of a high ATP/ADP ratio that occurs in response to elevated glucose. nih.govplos.org This allows researchers to artificially stimulate the downstream events of the insulin secretion pathway. However, studies have shown that the interaction of this compound with the Kir6.2 subunit makes it non-specific to the β-cell K(ATP) channel (Kir6.2/SUR1), as Kir6.2 is also a component of K(ATP) channels in other tissues like heart and smooth muscle. nih.govox.ac.uk This lack of specificity is a critical finding derived from its use in research, highlighting that its effects are not confined to the pancreas. nih.gov
The investigation into imidazoline compounds has also revealed K(ATP) channel-independent effects on insulin secretion, leading to the hypothesis of an I3 imidazoline receptor that regulates the release of insulin. nih.govcore.ac.uk this compound's role as an imidazoline derivative places it within the context of compounds used to explore these alternative signaling pathways in pancreatic β-cells.
Role as a Lead Compound for Derivative Synthesis in Academic Research
In medicinal chemistry and pharmacological research, existing compounds with known biological activity often serve as "lead compounds" for the synthesis of new derivatives with improved potency, selectivity, or other pharmacokinetic properties. mdpi.com this compound, along with other imidazoline derivatives like deriglidole (B57028) and efaroxan, has been noted for its antihyperglycemic activity and has been cited as a foundational compound in the development of new antidiabetic agents. acs.orgresearchgate.net
Academic research has focused on synthesizing novel imidazoline derivatives to enhance their therapeutic potential. omicsonline.orgnih.gov For example, studies have been conducted to create derivatives of imidazoline-containing piperazines, using compounds like this compound as benchmarks for antihyperglycemic activity. acs.org In these studies, new molecules are designed and evaluated, and their effects are often compared to established compounds. acs.orgnih.gov The imidazoline moiety itself has been identified as crucial for the insulin-releasing effects of certain compounds, separate from their ability to block K(ATP) channels, reinforcing its importance as a core structure for derivative synthesis. nih.gov The development of novel imidazole (B134444) and benzimidazole (B57391) derivatives for various therapeutic targets often builds upon the knowledge gained from earlier compounds in the class. nih.govnih.gov
| Compound | Reported Activity | Role in Research | Reference |
|---|---|---|---|
| This compound | α2-antagonist, antihyperglycemic | Benchmark/Lead compound | acs.orgresearchgate.net |
| Deriglidole | Antihyperglycemic | Benchmark/Lead compound | acs.orgresearchgate.net |
| Efaroxan | α2-antagonist, antihyperglycemic | Benchmark/Lead compound | acs.orgresearchgate.net |
Future Directions and Emerging Avenues in Midaglizole Research
Elucidation of Undefined Molecular Targets and Off-Target Interactions
While Midaglizole is well-characterized as a selective alpha-2 (α2) adrenergic receptor antagonist, its complete molecular interaction profile may be more complex. Future research must prioritize the identification of potential secondary or "off-target" binding sites to build a comprehensive understanding of its mechanism of action and to explore new therapeutic applications.
Initial clinical observations have suggested that the significant increase in serum insulin (B600854) following this compound administration cannot be fully explained by its α2-adrenergic blockade alone, hinting at the possibility of direct stimulatory activity on pancreatic beta-cells. nsf.gov This hypothesis warrants rigorous investigation to determine if this compound or its metabolites interact with other cellular targets involved in insulin secretion. Furthermore, studies on other imidazoline (B1206853) compounds have revealed mechanisms independent of ATP-sensitive potassium (K-ATP) channels, which is a pathway that could be explored for this compound. insphero.com
To systematically uncover these undefined interactions, modern screening technologies are essential. High-throughput platforms can screen this compound against vast libraries of proteins to identify novel binding partners.
Table 1: Technologies for Off-Target Interaction Screening
| Technology | Description | Potential Application for this compound |
| Cell Microarrays | Screens a ligand against thousands of full-length human proteins expressed on the surface of cells, allowing for the detection of low-affinity interactions in a physiologically relevant context. bmbreports.org | Identify previously unknown cell surface receptors or secreted proteins that bind to this compound, revealing novel signaling pathways it may modulate. |
| Inference Modeling | Utilizes artificial neural networks and interactome data to predict drug-target interactions and their downstream effects on cellular signaling based on transcriptional response data. researchgate.net | Predict how this compound affects the activity of various transcription factors, thereby inferring its impact on broader signaling networks beyond its primary target. |
| Affinity Chromatography-Mass Spectrometry | Immobilizes the drug to a stationary phase to "capture" binding proteins from a cell or tissue lysate, which are then identified using mass spectrometry. | Isolate and identify intracellular proteins from pancreatic islets or other relevant tissues that directly interact with this compound. |
Elucidating this broader interaction profile is critical for predicting potential side effects, discovering new therapeutic uses, and designing more selective second-generation analogs.
Development of Novel In Vitro and Ex Vivo Research Models
Traditional 2D cell culture and isolated animal organ studies, while foundational, often fail to replicate the intricate microenvironment of human tissues, which can lead to inaccurate estimations of a drug's efficacy and effects. europa.eu The next wave of this compound research should employ advanced, more physiologically relevant models to study its effects on pancreatic islet function and beyond.
Innovations in tissue engineering have led to the development of 3D cell cultures and organ-on-a-chip systems that offer superior platforms for preclinical assessment. worldhealthexpo.com
3D Islet Microtissues: Standardized 3D microtissues, formed by the re-aggregation of dispersed primary human islet cells, mimic the complex architecture and function of native islets. insphero.com These models offer enhanced ex vivo lifespan and functional responses compared to isolated islets, providing a more reliable system for studying glucose-stimulated insulin secretion (GSIS). insphero.cominsphero.com Using these microtissues would allow for long-term studies of this compound's effects on beta-cell function, survival, and potential regeneration under various metabolic conditions. insphero.com 3D-differentiated cells have shown significantly higher insulin secretion compared to 2D monolayer cultures, making them a more robust model. bmbreports.org
Pancreas-on-a-Chip: These microfluidic devices integrate human islet cells into a system that simulates the pancreatic microenvironment, including continuous perfusion to mimic blood flow. nsf.govdrugtargetreview.com Such a platform enables real-time monitoring of insulin secretion dynamics in response to glucose challenges and treatment with compounds like this compound. nsf.govdrugtargetreview.com Furthermore, multi-organ-on-a-chip systems could connect a "pancreas chip" to a "liver chip" or "muscle chip" to study the integrated metabolic effects of this compound on inter-organ communication. europa.euub.edu
Ex Vivo Tissue Models: The use of ex vivo models, such as isolated rat tail lateral veins, has been established to study the vascular effects of α2-adrenergic receptor modulation. researchgate.netbiorxiv.org Similar ex vivo preparations of relevant tissues could be used to precisely characterize the pharmacodynamics of this compound on specific receptor subtypes in a controlled environment that maintains native tissue architecture.
Adopting these advanced models will provide a more nuanced and accurate understanding of this compound's physiological impact, bridging the gap between preclinical findings and clinical outcomes.
Advanced Computational Modeling for Mechanism Prediction and Analog Design
In silico methods are becoming indispensable tools in modern drug discovery, offering the ability to predict molecular interactions and guide the design of new chemical entities with improved properties. mckinsey.com For this compound, advanced computational modeling represents a powerful avenue for predicting its full mechanistic profile and for designing novel analogs with enhanced selectivity and efficacy.
Integrated computational frameworks can now predict potential off-target interactions for small molecules with increasing accuracy. researchgate.netfrontiersin.org These platforms utilize a variety of methods, from ligand-based similarity searches to structure-based docking and machine learning algorithms, to screen a compound against thousands of potential biological targets. researchgate.net Applying these tools to this compound could rapidly generate a list of probable off-targets, which can then be prioritized for experimental validation. This approach is more efficient than purely experimental screening and can provide early insights into potential safety liabilities or repurposing opportunities. frontiersin.org
Beyond mechanism prediction, computational chemistry is crucial for the rational design of this compound analogs.
Table 2: Computational Approaches in this compound Analog Design
| Computational Method | Description | Application to this compound Research |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target, estimating the strength of the interaction. | Model the binding of this compound to the α2-adrenergic receptor and potential off-targets to understand the structural basis of its activity and selectivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops a mathematical relationship between the chemical structure of a series of compounds and their biological activity. | Identify key chemical features of the this compound scaffold that are critical for its activity, guiding the synthesis of new analogs with optimized properties (e.g., higher potency, better selectivity). |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. | Create a pharmacophore model based on this compound's interaction with the α2-receptor to virtually screen for new, structurally diverse compounds that could have similar or improved therapeutic effects. |
| Interactome-Based Deep Learning | Uses artificial neural networks to model the cell's transcriptional response to drugs, inferring both drug-target interactions and downstream signaling effects. researchgate.net | Predict the system-wide cellular impact of designed this compound analogs, helping to select candidates with the most desirable biological activity profile. |
By using these in silico tools, researchers can design a new generation of imidazoline compounds, potentially with greater glucose-dependency for insulin stimulation or with novel activity at other targets. insphero.com This computational-first approach accelerates the drug discovery cycle and increases the probability of developing successful therapeutics.
Exploration of New Biological Activities in Preclinical Settings (e.g., beyond metabolic effects)
While developed as an antidiabetic agent, the primary mechanism of this compound—antagonism of the α2-adrenergic receptor—suggests a much broader potential therapeutic utility. The wide distribution of these receptors throughout the central and peripheral nervous systems means that this compound could influence a variety of physiological processes beyond glucose metabolism. rsc.org
A significant area of non-metabolic activity has already been identified in preclinical and clinical research:
Asthma and Respiratory Disease: Studies have demonstrated that this compound possesses a bronchodilating effect, leading to significant improvement in FEV1 (Forced Expiratory Volume in 1 second) in patients with moderate to severe asthma. researchgate.net The proposed mechanism involves the enhancement of cyclic 3',5'-adenosine monophosphate (cAMP) production in mononuclear cells, which can lead to smooth muscle relaxation. ufhealth.org Further preclinical research is warranted to fully delineate the signaling pathways involved in this anti-asthmatic effect and to explore its potential in other inflammatory airway diseases.
Future preclinical exploration should investigate other therapeutic areas based on the known functions of the α2-adrenergic system.
Neurological and Psychiatric Disorders: α2-receptors are critically involved in regulating neurotransmitter release (e.g., norepinephrine), cognitive functions, sedation, and analgesia. rsc.org Research on other α2-antagonists has pointed towards potential proconvulsive or anticonvulsant effects depending on the context and specific receptor subtype targeted. spandidos-publications.com Therefore, preclinical models of epilepsy, neuropathic pain, depression, and cognitive disorders could be used to assess whether this compound exhibits any beneficial activity in these areas.
Neuroimmunology: The nervous and immune systems are intricately linked, with sympathetic neurons that release norepinephrine (B1679862) directly modulating immune cell function in organs like the spleen. nih.gov By antagonizing α2-autoreceptors on these neurons, this compound could alter norepinephrine release and subsequently influence cytokine production and inflammatory responses. nih.gov Preclinical studies using ex vivo spleen models could investigate this compound's impact on neuroimmune cross-talk. nih.gov
Systematic screening of this compound in a diverse range of preclinical disease models could unlock entirely new therapeutic applications for this compound, representing a promising strategy for drug repurposing.
Methodological Innovations in Studying this compound's Preclinical Pharmacodynamics
To fully understand the dose- and time-dependent effects of this compound (its pharmacodynamics), future research must adopt innovative methodologies that can provide more precise and dynamic measurements of its action in biological systems.
Dynamic Receptor Occupancy (RO) Modeling: Assessing target engagement is crucial for understanding a drug's mechanism of action. nih.gov Advanced techniques now allow for the dynamic measurement of receptor occupancy in vivo. For example, Positron Emission Tomography (PET) imaging can be used to quantify the percentage of α2-adrenergic receptors occupied by this compound in the brain and peripheral tissues over time. addextherapeutics.com Integrating this RO data with pharmacokinetic measurements into mathematical models can provide a comprehensive view of the drug-target interaction, test hypotheses about its mechanism, and help extrapolate preclinical findings to humans. nih.govresearchgate.net
In Vivo Biosensors: The development of implantable or injectable biosensors offers the potential for continuous, real-time monitoring of biological molecules in vivo. pharmaceutical-journal.comacs.org While continuous glucose monitors are the most well-known example, biosensors are being developed to detect a wide range of analytes, including neurotransmitters like norepinephrine. pharmaceutical-journal.comresearchgate.net Employing such a sensor in preclinical models could allow researchers to directly measure the effect of this compound on local norepinephrine concentrations in specific tissues, providing unprecedented temporal resolution of its pharmacodynamic effects.
High-Resolution Neurochemical Monitoring: Techniques like fast-scan cyclic voltammetry (FSCV) enable subsecond measurements of neurotransmitter release and uptake. nih.gov This method has been used in ex vivo spleen models to measure norepinephrine release from sympathetic neurons and to study how it is modulated by α2-receptor antagonists. nih.gov Applying FSCV to study this compound would provide highly detailed information about its impact on the dynamics of noradrenergic signaling.
By combining these cutting-edge methodological innovations with the advanced biological models described previously, future research can generate a much more sophisticated and clinically translatable understanding of this compound's pharmacodynamic profile.
Q & A
Q. Table 1: Key Components of In Vitro Design
Advanced: What strategies resolve contradictions in preclinical data on this compound's metabolic effects?
Methodological Answer:
Contradictions (e.g., hypoglycemia vs. neutral glucose effects in rodent models) may stem from interspecies variability or dosing regimens. Apply triangulation:
Replicate experiments across species (e.g., mice, rats, non-human primates) using identical protocols .
Meta-analysis: Pool data from published studies, adjusting for covariates like body weight and fasting state .
Mechanistic probes: Use knockout models to isolate target pathways (e.g., CRISPR-edited β-cells lacking this compound-binding receptors) .
Document methodological discrepancies (e.g., anesthesia protocols affecting glucose readings) using appendices per .
Advanced: How to optimize dose-response studies for this compound in genetically diverse cohorts?
Methodological Answer:
Incorporate population pharmacokinetics (PopPK) models to account for genetic heterogeneity (e.g., CYP450 polymorphisms affecting drug metabolism). Steps:
Stratified Sampling: Recruit participants based on pharmacogenomic profiles (e.g., CYP2D6 poor vs. extensive metabolizers) .
Adaptive Design: Adjust dosing mid-trial using Bayesian methods to prioritize safety/efficacy .
Endpoint Analysis: Use mixed-effects models to separate inter-individual variability from treatment effects .
Q. Table 2: Statistical Methods for Dose-Response Analysis
| Method | Application | Example Software |
|---|---|---|
| NONMEM | PopPK modeling | Monolix, Phoenix NLME |
| ANOVA | Inter-group variability | SPSS, R |
| LOESS | Non-linear trends | Python (SciPy) |
Basic: What ethical considerations apply to human trials involving this compound?
Methodological Answer:
Follow IRB protocols for informed consent, emphasizing risks like hypoglycemia or drug interactions. Use validated questionnaires () to monitor adverse events and participant comprehension. Appendices must include:
- Participant Selection Criteria: Exclusion of pregnant individuals or those with hepatic impairment .
- Data Safety Monitoring Plan: Interim analyses after 25%/50%/75% enrollment .
Advanced: How to validate this compound's target engagement in vivo using multimodal imaging?
Methodological Answer:
Combine PET/MRI with radiolabeled this compound analogs (e.g., carbon-11 isotopes) to track tissue-specific binding. Validate specificity via:
Blocking Studies: Pre-dose with unlabeled this compound to confirm signal reduction .
Kinetic Modeling: Estimate binding potential (BPND) in target organs .
Reference for appendix guidelines on raw imaging data archiving.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
